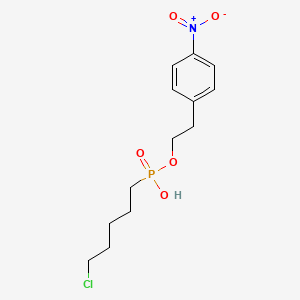![molecular formula C20H12N2 B1222753 二苯并[a,c]吩嗪 CAS No. 215-64-5](/img/structure/B1222753.png)
二苯并[a,c]吩嗪
描述
Dibenzo[a,c]phenazine is an organic compound known for its unique structural and photophysical properties. It belongs to the phenazine family, which is characterized by a fused ring system containing nitrogen atoms. Dibenzo[a,c]phenazine is particularly noted for its large Stokes shift, high quantum yields, and good photostability, making it a valuable compound in various scientific and industrial applications .
科学研究应用
Dibenzo[a,c]phenazine has a wide range of applications in scientific research:
作用机制
Target of Action
Dibenzo[a,c]phenazine, also known as phenazine, is a versatile compound that interacts with various targets. It has been used in the development of organic light-emitting diodes (OLEDs) due to its photoluminescence properties . In addition, it has been used as a fluorescent probe for the detection of thiophenols in environmental water .
Mode of Action
The mode of action of Dibenzo[a,c]phenazine is primarily through its interaction with light. As a thermally activated delayed fluorescence emitter, it exhibits a high photoluminescence quantum yield (PLQY) and a fast reverse intersystem crossing (RISC) process . This means it can absorb and emit light efficiently, making it useful in applications like OLEDs .
Biochemical Pathways
The synthesis of Dibenzo[a,c]phenazine involves several biochemical pathways. The most common approaches include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .
Pharmacokinetics
Its use in oleds and as a fluorescent probe suggests that it has good stability and can interact effectively with its environment .
Result of Action
The result of Dibenzo[a,c]phenazine’s action is primarily observed in its light-emitting properties. In OLEDs, it contributes to high external quantum efficiencies . As a fluorescent probe, it can detect thiophenols in environmental water with high selectivity and sensitivity .
Action Environment
The action of Dibenzo[a,c]phenazine can be influenced by environmental factors. For instance, its ability to detect thiophenols as a fluorescent probe is effective over a wide pH range from 5 to 13 . Furthermore, its performance in OLEDs can be affected by the wave function overlapping of the twisted donor–acceptor structures .
生化分析
Biochemical Properties
Dibenzo[a,c]phenazine plays a crucial role in biochemical reactions, particularly in the context of fluorescence-based detection methods. It interacts with various biomolecules, including lysophosphatidic acid, through its aggregation-induced emission properties . This interaction is highly selective and sensitive, allowing for the detection of lysophosphatidic acid at very low concentrations. Additionally, dibenzo[a,c]phenazine can form complexes with proteins and enzymes, influencing their activity and stability.
Cellular Effects
Dibenzo[a,c]phenazine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s fluorescence properties can be utilized to monitor changes in cellular environments and detect specific biomolecules within cells . This makes dibenzo[a,c]phenazine a valuable tool in cellular imaging and diagnostics.
Molecular Mechanism
At the molecular level, dibenzo[a,c]phenazine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. The compound’s ability to form stable complexes with proteins and enzymes can lead to changes in gene expression and cellular function . These interactions are often mediated by the compound’s unique photophysical properties, which enable it to act as a fluorescent probe.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenzo[a,c]phenazine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that dibenzo[a,c]phenazine can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects are often related to the compound’s ability to interact with and modulate the activity of biomolecules over extended periods.
Dosage Effects in Animal Models
The effects of dibenzo[a,c]phenazine vary with different dosages in animal models. At low doses, the compound can act as a sensitive and selective fluorescent probe, with minimal toxic or adverse effects. At higher doses, dibenzo[a,c]phenazine may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Dibenzo[a,c]phenazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, dibenzo[a,c]phenazine has been shown to interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox balance .
Transport and Distribution
Within cells and tissues, dibenzo[a,c]phenazine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Dibenzo[a,c]phenazine’s ability to form stable complexes with biomolecules allows it to be effectively transported to specific cellular compartments, where it can exert its effects .
Subcellular Localization
Dibenzo[a,c]phenazine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as a fluorescent probe, as it allows for the precise detection and monitoring of biomolecules within specific cellular environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,c]phenazine typically involves the condensation of phenanthrene-9,10-dione with 1,2-diaminobenzenes. This reaction can be catalyzed by molybdate sulfuric acid in ethanol or by silica-bonded S-sulfonic acid in an ethanol-water mixture at room temperature . Another efficient method involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid in methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for dibenzo[a,c]phenazine are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: Dibenzo[a,c]phenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce functional groups like nitro, sulfonic acid, or halogens onto the phenazine core .
相似化合物的比较
Phenazine: Known for its antimicrobial properties and used in various medicinal applications.
Dibenzo[b,e]pyrazine: Another phenazine derivative with similar structural features but different electronic properties.
Acridizine: A phenazine analog with applications in dye and pigment industries.
Uniqueness of Dibenzo[a,c]phenazine: Dibenzo[a,c]phenazine stands out due to its large Stokes shift, high quantum yields, and good photostability. These properties make it particularly valuable in applications requiring strong and stable fluorescence, such as in OLEDs and bioimaging .
属性
IUPAC Name |
phenanthro[9,10-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)21-17-11-5-6-12-18(17)22-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPYJVQRBJJYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175833 | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215-64-5 | |
| Record name | Dibenzo[a,c]phenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,c]phenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo(a,c)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBENZO(A,C)PHENAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA46H2Q0KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)



![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)




